molecular formula C9H11ClF3NO B1378255 Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride CAS No. 1384813-94-8

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride

Cat. No.: B1378255
CAS No.: 1384813-94-8
M. Wt: 241.64 g/mol
InChI Key: VCYMHEWPGSFQLX-UHFFFAOYSA-N
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Description

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride typically involves multiple steps:

  • Formation of the Trifluoromethoxy Phenyl Intermediate: : The initial step involves the introduction of the trifluoromethoxy group to the phenyl ring. This can be achieved through a nucleophilic aromatic substitution reaction where a suitable trifluoromethoxy source, such as trifluoromethanol, reacts with a halogenated benzene derivative under basic conditions.

  • Attachment of the Methylamine Group: : The next step involves the formation of the benzylamine derivative. This can be done by reacting the trifluoromethoxy phenyl intermediate with formaldehyde and a secondary amine, followed by reduction to yield the desired benzylamine.

  • Formation of the Hydrochloride Salt: : Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which can reduce the compound to its corresponding alcohols or amines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.

  • Medicine: : It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

  • Industry: : The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl({[4-(trifluoromethoxy)phenyl]methyl})amine hydrochloride
  • Methyl({[2-(trifluoromethoxy)phenyl]methyl})amine hydrochloride
  • Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Uniqueness

Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is unique due to the position of the trifluoromethoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group at the 3-position provides a distinct electronic environment compared to other positional isomers, potentially leading to different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYMHEWPGSFQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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